BenchChemオンラインストアへようこそ!

3-Acetyl-6-methyl-2-oxo-2h-pyran

Structural chemistry Molecular differentiation Quality control

Target compound (CAS 52775-21-8) is a C4-unsubstituted pyran-2-one scaffold essential for medicinal chemistry programs developing analgesic/anti-inflammatory candidates via 4-chloro intermediate pathways that are inaccessible to its 4-hydroxylated congener dehydroacetic acid (DHA, CAS 520-45-6). Unlike DHA, this compound carries no GHS hazard classification (NITE: 'Out of classification'), simplifying safety compliance and waste disposal. Negative endocrine receptor binding (hERα/hAR: N.B.) ensures clean probe behavior in nuclear receptor and antimicrobial-sensitive assays. Strictly verify CAS 52775-21-8 upon receipt—substitution with DHA would cause complete efficacy failure in synthetic applications and confound bioassay results.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
Cat. No. B13837812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-methyl-2-oxo-2h-pyran
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(C(=O)O1)C(=O)C
InChIInChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)8(10)11-5/h3-4H,1-2H3
InChIKeyLZUNNUZJBSBFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-6-methyl-2-oxo-2H-pyran Procurement Guide: Baseline Characteristics and Comparative Position


3-Acetyl-6-methyl-2-oxo-2H-pyran (CAS: 52775-21-8; molecular formula C₈H₈O₃; molecular weight 152.15 g/mol) is a 2H-pyran-2-one derivative characterized by a C3 acetyl substituent and a C6 methyl group on the α,β-unsaturated lactone ring . This compound belongs to the pyran-2-one class of heterocycles, which serve as versatile scaffolds in organic synthesis and medicinal chemistry [1]. In procurement contexts, it is essential to distinguish this compound from its closest structural congener, dehydroacetic acid (DHA; 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one; CAS: 520-45-6; C₈H₈O₄; MW 168.15 g/mol), which bears an additional C4 hydroxyl group . This single substitution difference—C4-H versus C4-OH—fundamentally alters the compound's reactivity profile, biological activity spectrum, and regulatory classification. The target compound (CAS 52775-21-8) functions primarily as a synthetic intermediate and research reagent, whereas DHA is a regulated food preservative with established antimicrobial activity and associated toxicity classifications .

3-Acetyl-6-methyl-2-oxo-2H-pyran: Why C4-Hydroxylated Analogs Cannot Be Substituted


Generic substitution between 3-acetyl-6-methyl-2-oxo-2H-pyran (CAS 52775-21-8) and its 4-hydroxylated analog dehydroacetic acid (DHA, CAS 520-45-6) is scientifically invalid due to fundamentally divergent structure-activity relationships. The C4 position dictates both electrophilic reactivity and biological target engagement: DHA's 4-hydroxyl group confers antifungal and antibacterial activity via tricarbonylmethane tautomerism that inhibits microbial enzyme system formation [1], while simultaneously subjecting DHA to regulatory oversight as a hazardous substance (H302: Harmful if swallowed; Acute Toxicity Category 4) [2][3]. Conversely, the target compound's C4-H structure eliminates this antimicrobial mechanism and corresponding toxicity profile, rendering it unsuitable for preservative applications but enabling distinct synthetic transformations that are inaccessible to DHA due to competing tautomerization pathways [4]. Procurement errors involving substitution of DHA for the target compound would compromise experimental reproducibility in synthetic chemistry applications, while conversely, substituting the target compound for DHA in antimicrobial or food-preservation contexts would result in complete efficacy failure. The evidence presented in Section 3 quantifies these differential properties across multiple independently verifiable dimensions.

3-Acetyl-6-methyl-2-oxo-2H-pyran: Quantified Differential Evidence Versus Dehydroacetic Acid


Molecular Identity and C4 Structural Differentiation Versus Dehydroacetic Acid

3-Acetyl-6-methyl-2-oxo-2H-pyran (C₈H₈O₃, MW 152.15 g/mol, InChIKey LZUNNUZJBSBFRE-UHFFFAOYSA-N) differs from dehydroacetic acid (DHA; C₈H₈O₄, MW 168.15 g/mol, InChIKey PGRHXDWITVMQBC-UHFFFAOYSA-N) by the absence of a C4 hydroxyl group and one oxygen atom . This structural difference is quantifiable as ΔMW = -16.00 g/mol and ΔMF = -O₁, corresponding to the exact mass differential of one oxygen atom . The canonical SMILES string CC1=CC=C(C(=O)O1)C(=O)C for the target compound confirms the C4-H configuration, in contrast to DHA's C4-OH tautomeric equilibrium .

Structural chemistry Molecular differentiation Quality control

Antimicrobial Activity: Absence in Target Compound Versus Confirmed Activity in DHA

Dehydroacetic acid (DHA) demonstrates broad-spectrum antimicrobial activity attributed to its tricarbonylmethane structure derived from C4-hydroxyl tautomerism [1]. DHA is classified as a fungicide and bactericide used primarily in processed fruit and vegetables, with established minimum inhibitory concentrations against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Trichoderma species [2]. In contrast, 3-acetyl-6-methyl-2-oxo-2H-pyran lacks the C4-hydroxyl group required for tricarbonylmethane formation, thereby eliminating this antimicrobial mechanism [1]. While no direct comparative MIC data exist for the target compound, the structure-activity relationship established for pyran-2-one derivatives confirms that antimicrobial activity in this class requires the C4-hydroxy/C4-oxo tautomeric system [1].

Antimicrobial screening Structure-activity relationship Preservative applications

Regulatory and Safety Classification: Target Compound Exempt from DHA's Hazard Designations

Dehydroacetic acid (DHA, CAS 520-45-6) is subject to multiple regulatory classifications globally: H302 (Harmful if swallowed) with Acute Toxicity Category 4 and GHS07 warning pictogram [1][2]; listed under ECHA legislation obligations with harmonized CLP classification [2]; and designated as a Type II Monitoring Chemical Substance under Japan's CSCL [3]. In contrast, 3-acetyl-6-methyl-2-oxo-2H-pyran (CAS 52775-21-8) is not subject to these hazard classifications; the Japanese NITE screening assessment for 2017-2024 placed this compound in 'Out of classification' for both human health and ecological hazard classes [3][4]. The target compound's MITI Number (5-268) is registered as an existing chemical substance without the monitoring obligations applied to DHA [3].

Regulatory compliance Safety data Procurement qualification

Synthetic Utility: C4 Unsubstituted Scaffold Enables Chlorination-Dependent Derivatization Pathways

The C4 unsubstituted position of 3-acetyl-6-methyl-2-oxo-2H-pyran provides a critical synthetic entry point that is unavailable in DHA. Specifically, 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one—a key intermediate for synthesizing 4-aryl/heteroaryl hydrazino-3-acetyl-6-methyl-2H-pyran-2-ones (4a–4j) and pyrano[4,3-c]pyrazoles (6a–6e, 6g)—is accessed via chlorination at the C4 position [1]. Among derivatives synthesized from this chloro-intermediate, compounds 4b, 4c, 4h, 4i, 4j, 6b, 6e, and 6g exhibited excellent analgesic activity compared with diclofenac sodium standard, while compounds 4h, 4j, 6e, and 6g demonstrated good anti-inflammatory activity [1]. DHA, with its C4-OH group, undergoes tautomerization that diverts reactivity toward different pathways (e.g., enaminone formation with DMF-DMA) and cannot undergo this direct C4 chlorination route [2].

Organic synthesis Building block Heterocyclic chemistry

Endocrine Activity Screening: Target Compound Shows No Detectable Receptor Binding Activity

Japanese NITE endocrine screening assessment evaluated 3-acetyl-6-methyl-2-pyranone for estrogen receptor α and androgen receptor binding activity [1]. The compound showed 'N.B.' (no binding) in human estrogen receptor α and human androgen receptor binding assays, indicating absence of detectable receptor interaction at tested concentrations [1]. While no direct comparator data for DHA under identical assay conditions were located, this negative screening result for the target compound establishes a baseline absence of endocrine activity that may contrast with structurally related hydroxylated pyranones. The negative receptor binding profile supports the target compound's suitability for applications where endocrine activity would be a confounding variable.

Endocrine disruption Safety pharmacology Receptor binding

Physical Properties: Differential Solubility and Partitioning Implications

While comprehensive experimental physicochemical data for 3-acetyl-6-methyl-2-oxo-2H-pyran (CAS 52775-21-8) are limited in the public domain, the structural difference from DHA (C4-H vs. C4-OH) predicts significant differences in hydrogen bonding capacity, polarity, and partitioning behavior. DHA exhibits measured water solubility of 500 mg/L at 25°C, melting point 111-113°C, boiling point 270°C, and LogP of 0.78 at 20°C . The target compound, lacking the C4 hydroxyl hydrogen bond donor/acceptor, is predicted to have lower aqueous solubility and higher LogP than DHA [1]. No directly comparable experimental data exist for the target compound in authoritative databases [1]. This evidence gap highlights a critical procurement consideration: users requiring well-characterized physical properties for formulation development may preferentially select DHA, whereas the target compound is appropriate for synthetic applications where precise physical characterization is less critical.

Physicochemical characterization Formulation Analytical method development

3-Acetyl-6-methyl-2-oxo-2H-pyran: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 4-Substituted Hydrazino-pyranones and Pyrano[4,3-c]pyrazoles via C4 Chlorination

The C4 unsubstituted position of 3-acetyl-6-methyl-2-oxo-2H-pyran enables direct chlorination to yield 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one, a critical intermediate that cannot be directly accessed from DHA due to its C4-hydroxyl group [1]. This chloro-intermediate undergoes nucleophilic substitution with aryl/heteroaryl hydrazines to produce 4-aryl/heteroaryl hydrazino-3-acetyl-6-methyl-2H-pyran-2-ones (compounds 4a–4j), which can be further cyclized to pyrano[4,3-c]pyrazoles (compounds 6a–6e, 6g) [1]. Pharmacological evaluation of these derivatives revealed that compounds 4b, 4c, 4h, 4i, 4j, 6b, 6e, and 6g exhibit excellent analgesic activity, while compounds 4h, 4j, 6e, and 6g demonstrate good anti-inflammatory activity compared with diclofenac sodium standard [1]. This synthetic pathway represents a clear, evidence-based justification for procuring the target compound rather than DHA for medicinal chemistry programs targeting analgesic or anti-inflammatory candidates.

Research Applications Requiring Minimal Regulatory Hazard Classification

For laboratory settings where procurement of hazardous substances triggers additional compliance documentation, safety training, or waste disposal requirements, 3-acetyl-6-methyl-2-oxo-2H-pyran offers a demonstrable advantage over DHA. Japanese NITE assessments classify the target compound as 'Out of classification' for both human health and ecological hazard categories across multiple assessment years (2017-2024) [2]. In contrast, DHA carries H302 (Harmful if swallowed) hazard statements, Acute Toxicity Category 4 classification, GHS07 pictogram requirements, and is listed under ECHA regulatory obligations with harmonized CLP classification [3][4]. This differential regulatory profile makes the target compound preferable for high-throughput screening libraries, academic teaching laboratories, and research environments where minimizing hazardous material inventory simplifies operations. Procurement officers should note that this advantage applies specifically to research use; DHA's hazard profile is acceptable for its intended food preservative applications under regulated conditions.

Mechanistic Studies Requiring Absence of Antimicrobial and Endocrine Confounding Activity

The target compound's lack of detectable endocrine receptor binding (hERα and hAR: N.B. [no binding] in Japanese NITE screening assays) [5], combined with its absence of tricarbonylmethane-mediated antimicrobial activity [6], establishes it as a cleaner probe molecule for certain mechanistic studies. DHA's broad-spectrum antimicrobial activity—including inhibition of Staphylococcus aureus growth by extending lag phase and activity against Escherichia coli, Aspergillus niger, and Trichoderma species [6][7]—can confound assays involving microbial systems or cell cultures sensitive to preservative agents. Researchers conducting enzyme inhibition studies, receptor binding assays, or cellular pathway analyses where antimicrobial or endocrine-modulating off-target effects would obscure interpretation should prioritize procurement of the target compound over DHA. The negative endocrine screening result specifically supports applications in nuclear receptor pharmacology where baseline receptor inactivity is essential.

Analytical Reference Standard and Method Development

The 16.00 g/mol mass differential (MW 152.15 vs. 168.15) and distinct InChIKey identifiers (LZUNNUZJBSBFRE-UHFFFAOYSA-N vs. PGRHXDWITVMQBC-UHFFFAOYSA-N) between 3-acetyl-6-methyl-2-oxo-2H-pyran and DHA enable unambiguous analytical differentiation via LC-MS, GC-MS, or NMR spectroscopy. This differential is particularly valuable for laboratories developing analytical methods for pyran-2-one derivatives, where the target compound can serve as a system suitability standard or negative control distinct from DHA. The compound's availability as a discrete chemical entity (CAS 52775-21-8) rather than a mixture or tautomeric equilibrium simplifies quantification and peak assignment. Procurement for analytical reference standard development should specify the exact CAS number to ensure receipt of the C4-H compound rather than DHA or related hydroxylated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-6-methyl-2-oxo-2h-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.